2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione
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Overview
Description
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that contains both amine and pyrimidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione typically involves the reaction of 5-methyluracil with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, which can alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simple amine with similar functional groups.
2-Aminoethanol: Another compound with an aminoethyl group.
5-Methyluracil: The parent compound from which 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(11)9-5(2-3-8)10-7(4)12/h4H,2-3,8H2,1H3,(H,9,10,11,12) |
InChI Key |
ZJACNWXRJUIJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=NC1=O)CCN |
Origin of Product |
United States |
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